6-Chloro-4-iodopyridin-2-amine
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Overview
Description
6-Chloro-4-iodopyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 6-position, and an iodine atom at the 4-position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-iodopyridin-2-amine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the halogenation of 2-amino-6-chloropyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, thiols, or amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives .
Scientific Research Applications
6-Chloro-4-iodopyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-iodopyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The presence of the amino, chloro, and iodo substituents can enhance its binding affinity and selectivity towards molecular targets . The pathways involved often include inhibition of kinase activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
2-Amino-6-chloropyridine: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
2-Amino-4-iodopyridine: Lacks the chlorine substituent, which may affect its chemical reactivity and biological activity.
2-Amino-5-chloro-4-iodopyridine: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 6-Chloro-4-iodopyridin-2-amine is unique due to the specific combination of amino, chloro, and iodo substituents, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
6-chloro-4-iodopyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJCQFZXZJBQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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